N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C24H25FN4O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C24H25FN4O2/c25-21-9-5-4-8-20(21)22-10-11-24(31)29(27-22)17-23(30)26-19-12-14-28(15-13-19)16-18-6-2-1-3-7-18/h1-11,19H,12-17H2,(H,26,30) |
InChI Key |
YDHYBGZOQMCCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the acetamide moiety. Common reagents used in these reactions include:
- Piperidine
- Benzyl chloride
- Acetic anhydride
- Fluorobenzene
- Pyridazine derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a piperidone derivative.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Research indicates that N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibits several pharmacological activities:
- Analgesic Properties : Similar compounds have shown significant analgesic effects, potentially modulating neurotransmitter systems or inhibiting specific enzymes involved in inflammatory pathways.
- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of similar compounds, highlighting that derivatives with piperidine structures often exhibit pain-relieving properties. The mechanism of action may involve modulation of opioid receptors or inhibition of cyclooxygenase enzymes, which are critical in pain signaling pathways.
Case Study 2: Anti-inflammatory Potential
Research has shown that compounds with similar structural features can significantly reduce inflammation in animal models. These studies suggest that this compound could be effective in managing inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines.
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)acetamide | Benzylpiperidine + Acetamide | Analgesic properties |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin]acetamide | Chlorophenyl + Pyridazine | Anti-inflammatory activity |
| N-(4-methylbenzyl)piperidin-4-amines | Methylbenzene + Piperidine | Potential antidepressant effects |
Mechanism of Action
The mechanism of action of “N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
- Signal transduction pathways
- Enzyme inhibition or activation
- Receptor binding and modulation
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent-Driven Structural Variations
Pyridazinone Modifications: The target compound’s 2-fluorophenyl group at the pyridazinone 3-position distinguishes it from analogs with morpholine (CAS 1282122-65-9) or piperazine () substituents. Fluorine’s electron-withdrawing effects may enhance metabolic stability compared to morpholine’s electron-donating properties .
Acetamide Tail Diversity :
Pharmacological Implications
- Acetylcholinesterase Inhibition: Pyridazinone derivatives with arylpiperazine tails (e.g., ) exhibit IC₅₀ values <10 µM, suggesting the target’s fluorophenyl group may similarly enhance enzyme binding .
- PRMT5 Inhibition: Dichloropyridazinone analogs () inhibit protein arginine methyltransferase 5 (PRMT5), though the target’s fluorine substituent may reduce off-target effects compared to chlorinated analogs .
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in analgesic and anti-inflammatory contexts. This article explores the compound's biological activity, structural characteristics, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a unique structure comprising:
- Piperidine Ring : A six-membered nitrogen-containing ring that can influence binding interactions with biological targets.
- Pyridazine Moiety : A six-membered ring containing two nitrogen atoms that may contribute to its pharmacological properties.
- Fluorophenyl Group : The presence of a fluorine atom in the phenyl group enhances metabolic stability and may improve receptor interactions.
The molecular formula is with a molecular weight of approximately 420.5 g/mol.
Analgesic and Anti-inflammatory Properties
Research indicates that compounds structurally similar to this compound exhibit significant analgesic and anti-inflammatory effects. These activities are hypothesized to arise from:
- Modulation of Neurotransmitter Systems : The compound may interact with neurotransmitter receptors involved in pain perception.
- Inhibition of Inflammatory Pathways : It could inhibit specific enzymes that play roles in inflammation.
Interaction with Sigma Receptors
Preliminary studies suggest that this compound may engage with sigma receptors, which are implicated in pain modulation and neuroprotection. Understanding these interactions is crucial for elucidating the compound's therapeutic potential and side effects.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals varying biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)acetamide | Benzylpiperidine + Acetamide | Analgesic properties |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin]acetamide | Chlorophenyl + Pyridazine | Anti-inflammatory activity |
| N-(4-methylbenzyl)piperidin-4-amines | Methylbenzene + Piperidine | Potential antidepressant effects |
The unique combination of a fluorinated phenyl group and an oxo-pyridazine moiety distinguishes this compound from others, potentially enhancing its pharmacological profile.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the piperidine ring.
- Introduction of the benzyl substituent.
- Synthesis of the pyridazine moiety.
- Final acetamide formation.
These processes require precise control over reaction conditions to achieve high yields and purity.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions:
- Pyridazinone Core Formation : Hydrazine reacts with a dicarbonyl compound (e.g., 1,4-diketone) under acidic conditions to form the pyridazinone ring .
- Benzylpiperidine Introduction : Alkylation or amidation reactions attach the benzylpiperidine moiety. For example, coupling 1-benzylpiperidin-4-amine with a bromoacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Fluorophenyl Substitution : A Suzuki coupling or nucleophilic aromatic substitution introduces the 2-fluorophenyl group .
Key solvents include ethanol, DMF, or dichloromethane, with catalysts like HCl or Pd(PPh₃)₄ for cross-couplings .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, including substituent positions (e.g., fluorophenyl protons at ~7.3–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS determines molecular weight (e.g., [M+H]⁺ expected at ~450 m/z) .
Q. What are the known biological targets or activities?
- Phosphodiesterase 4 (PDE4) Inhibition : Structural analogs (e.g., pyridazinone derivatives) show cAMP modulation, suggesting potential anti-inflammatory applications .
- Enzyme Interactions : Sulfonamide-containing analogs (e.g., piperidine sulfonyl groups) may inhibit carbonic anhydrase or HDACs .
Advanced Research Questions
Q. How can researchers optimize synthesis yield?
- Parameter Screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), and temperatures (60–100°C) to maximize intermediates’ stability .
- Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product .
- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation to reduce side products .
Q. How to resolve contradictions in biological activity data?
- Comparative Assays : Test the compound across standardized models (e.g., PDE4 isoforms in HEK293 cells vs. RAW264.7 macrophages) to identify cell-type-specific effects .
- Structural Analog Analysis : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate substituent contributions .
Q. What strategies are used for structure-activity relationship (SAR) studies?
- Substituent Modification : Replace the 2-fluorophenyl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess PDE4 affinity changes .
- Scaffold Hopping : Replace pyridazinone with pyrimidinone or triazine cores to evaluate core flexibility .
Q. How to design mechanism-of-action studies?
- Enzyme Assays : Measure IC₅₀ against purified PDE4B using fluorescence-based cAMP hydrolysis assays .
- Molecular Docking : Model the compound in PDE4’s catalytic pocket (PDB: 1XOM) to predict binding interactions (e.g., H-bonding with Gln⁴⁴³) .
Q. How to address solubility/stability issues in pharmacological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to enhance aqueous solubility while avoiding cytotoxicity .
- pH Adjustment : Prepare buffers (pH 6.5–7.4) to stabilize the amide bond and prevent hydrolysis .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Batch Reproducibility : Optimize stirring rate and cooling in exothermic steps (e.g., amidation) to maintain consistent yields .
- Purification Scalability : Replace column chromatography with recrystallization or centrifugal partitioning .
Q. How to validate batch purity and identity?
- Multi-Method Cross-Validation : Combine HPLC (purity), NMR (structural confirmation), and HRMS (exact mass) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to detect decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
